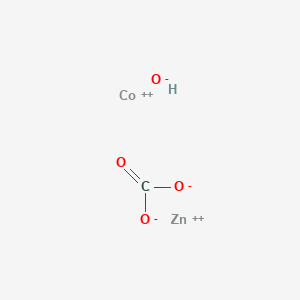
zinc;cobalt(2+);carbonate;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;cobalt(2+);carbonate;hydroxide is a complex compound that combines zinc, cobalt ions, carbonate, and hydroxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;cobalt(2+);carbonate;hydroxide typically involves a hydrothermal method. In this process, zinc and cobalt salts (such as zinc nitrate and cobalt nitrate) are dissolved in water, followed by the addition of sodium carbonate and sodium hydroxide. The mixture is then subjected to hydrothermal conditions, usually at temperatures ranging from 120°C to 180°C for several hours. This method allows for the formation of well-defined nanostructures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which offer better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;cobalt(2+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of zinc and cobalt.
Reduction: Under reducing conditions, cobalt ions can be reduced to metallic cobalt.
Substitution: The hydroxide and carbonate groups can be substituted by other anions, such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Hydrogen gas or hydrazine can be used as reducing agents.
Substitution: Reactions with acids like hydrochloric acid or sulfuric acid facilitate the substitution of hydroxide and carbonate groups.
Major Products
Oxidation: Zinc oxide and cobalt oxide.
Reduction: Metallic cobalt and zinc.
Substitution: Formation of zinc chloride, cobalt chloride, zinc sulfate, and cobalt sulfate.
Applications De Recherche Scientifique
Chemistry
In chemistry, zinc;cobalt(2+);carbonate;hydroxide is used as a precursor for the synthesis of mixed metal oxides, which are valuable catalysts in various reactions, including the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER) .
Biology
Medicine
In medicine, this compound is being explored for its antimicrobial properties and potential use in drug delivery systems.
Industry
Industrially, the compound is used in the production of high-performance supercapacitors and batteries. Its unique structure allows for efficient charge storage and transfer, making it ideal for energy storage applications .
Mécanisme D'action
The mechanism by which zinc;cobalt(2+);carbonate;hydroxide exerts its effects is primarily through its electrochemical properties. The compound facilitates electron transfer processes, which are crucial in catalytic and energy storage applications. The molecular targets include active sites on the surface of the compound where redox reactions occur, involving pathways such as the electron transport chain in electrochemical cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc;cobalt(2+);oxide
- Zinc;cobalt(2+);phosphate
- Zinc;cobalt(2+);sulfate
Uniqueness
Compared to similar compounds, zinc;cobalt(2+);carbonate;hydroxide offers a unique combination of properties, including higher surface area, better electrochemical stability, and enhanced catalytic activity. These features make it particularly suitable for applications in energy storage and catalysis, where high performance and durability are essential .
Propriétés
Numéro CAS |
138211-03-7 |
|---|---|
Formule moléculaire |
CHCoO4Zn+ |
Poids moléculaire |
201.3 g/mol |
Nom IUPAC |
zinc;cobalt(2+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3 |
Clé InChI |
LOHPQPUXPIERIO-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[Co+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


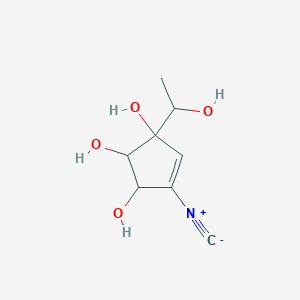
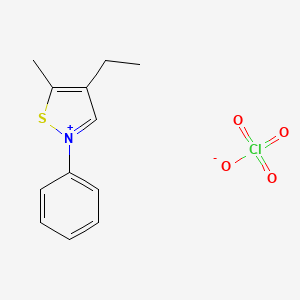

![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
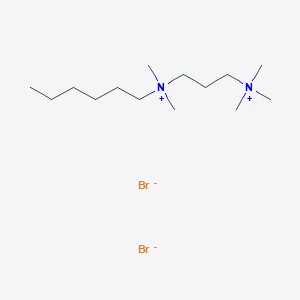

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
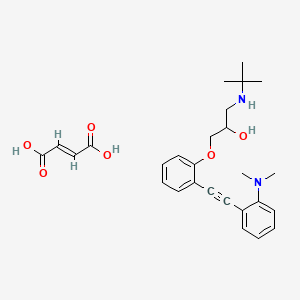
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
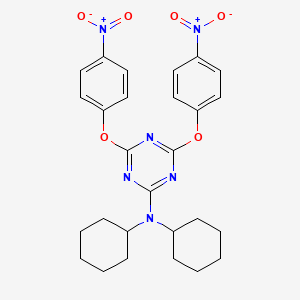
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
